2-Hydroxy-6-methylisonicotinoyl chloride
Overview
Description
2-Hydroxy-6-methylisonicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of isonicotinic acid and features a hydroxyl group and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylisonicotinoyl chloride typically involves the chlorination of 2-Hydroxy-6-methylisonicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-methylisonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Hydroxy-6-methylisonicotinic acid.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazones.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Catalysts: Pyridine or triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Hydrazones: Formed by reaction with hydrazines.
Scientific Research Applications
2-Hydroxy-6-methylisonicotinoyl chloride has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is used in the preparation of functionalized materials with specific properties for use in sensors and catalysts.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylisonicotinoyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify biological macromolecules, such as proteins and nucleic acids, thereby altering their function. The compound can inhibit enzyme activity by acylating active site residues, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Hydroxyisonicotinoyl chloride
- 6-Methylisonicotinoyl chloride
- 2-Hydroxy-4-methylisonicotinoyl chloride
Comparison: 2-Hydroxy-6-methylisonicotinoyl chloride is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the hydroxyl group enhances its solubility in polar solvents, while the methyl group influences its steric properties, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(8)11)3-6(10)9-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCWJAFDQCFNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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